molecular formula C12H19ClN6O B8007047 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE

3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE

Cat. No.: B8007047
M. Wt: 298.77 g/mol
InChI Key: LLWNGBWRYYCAKF-UHFFFAOYSA-N
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Description

3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a triazolopyridine moiety, and a methoxy group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include triethylamine, dichloromethane, and isocyanates .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further study and development.

Properties

IUPAC Name

3-methoxy-1-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O.ClH/c1-8(18-7-9(13)12(16-18)19-2)11-15-14-10-5-3-4-6-17(10)11;/h7-8H,3-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWNGBWRYYCAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1CCCC2)N3C=C(C(=N3)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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